REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10]([C:12]2[CH:13]=[C:14]3[CH:20]=[CH:19][NH:18][C:15]3=[N:16][CH:17]=2)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[F:21][CH:22]([F:34])[O:23][C:24]1[CH:25]=[C:26]([S:30](Cl)(=[O:32])=[O:31])[CH:27]=[CH:28][CH:29]=1>>[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10]([C:12]2[CH:13]=[C:14]3[CH:20]=[CH:19][N:18]([S:30]([C:26]4[CH:27]=[CH:28][CH:29]=[C:24]([O:23][CH:22]([F:21])[F:34])[CH:25]=4)(=[O:32])=[O:31])[C:15]3=[N:16][CH:17]=2)[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]
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Name
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3-(1H-pyrrolo[2,3-b]pyridine-5-yl)-azetidine-1-carboxylic acid tert-butyl ester
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)C=1C=C2C(=NC1)NC=C2
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(OC=1C=C(C=CC1)S(=O)(=O)Cl)F
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)C=1C=C2C(=NC1)N(C=C2)S(=O)(=O)C2=CC(=CC=C2)OC(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |